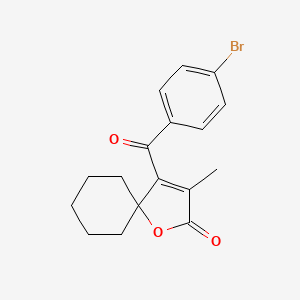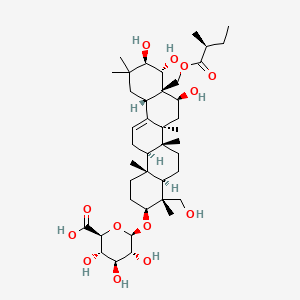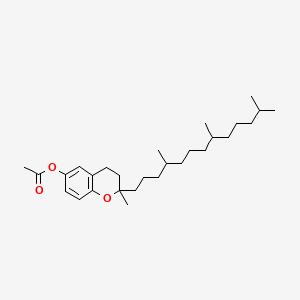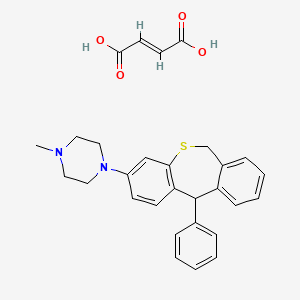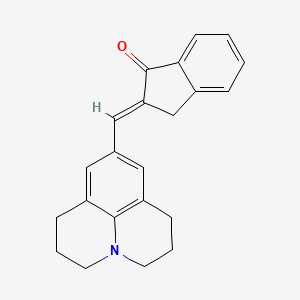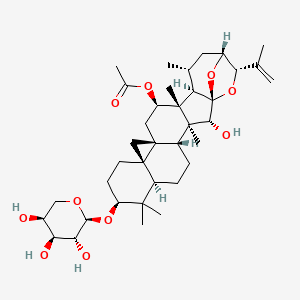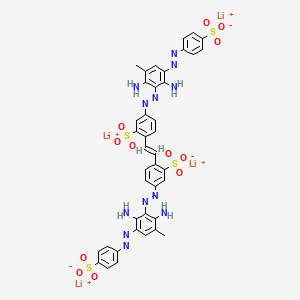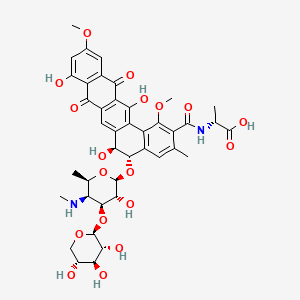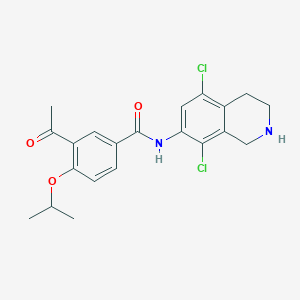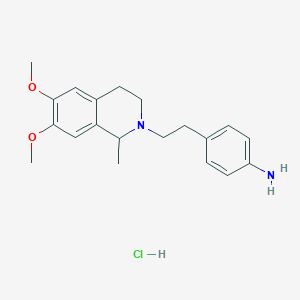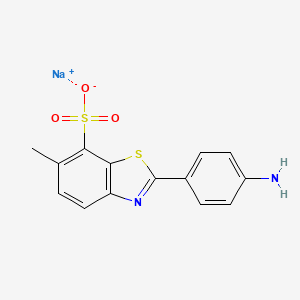
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt is a chemical compound known for its unique structure and properties It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt typically involves the sulfonation of 2-(4-aminophenyl)-6-methylbenzothiazole. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The process may also involve the use of a base, such as sodium hydroxide, to neutralize the reaction mixture and form the monosodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through crystallization or filtration to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Aminophenyl)-5-methyl-7-benzothiazolesulfonic acid potassium salt
- 2-(4-Aminophenyl)-5-methyl-7-benzothiazolesulfonic acid lithium salt
Uniqueness
Compared to similar compounds, 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt may offer unique properties such as enhanced solubility, stability, or specific biological activities. These differences can make it more suitable for certain applications, particularly in fields where these properties are critical.
Eigenschaften
CAS-Nummer |
74578-05-5 |
|---|---|
Molekularformel |
C14H11N2NaO3S2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
sodium;2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O3S2.Na/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9;/h2-7H,15H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
PHIQPTMRBRXTOA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


